Product packaging for O-Desethyl O-Propyl Sildenafil-d3(Cat. No.:)

O-Desethyl O-Propyl Sildenafil-d3

Cat. No.: B1151416
M. Wt: 491.62
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desethyl O-Propyl Sildenafil-d3 is a deuterated, structurally modified analogue of Sildenafil, which is an orally active and selective inhibitor of type 5 cGMP-specific phosphodiesterase (PDE5) . This compound is primarily used as an impurity reference standard and a research chemical in pharmaceutical development . It serves as a critical tool for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . By providing a characterized and traceable standard, it aids researchers in ensuring the purity, safety, and efficacy of pharmaceutical products. This product is intended for research purposes as an analytical standard and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₃H₂₉D₃N₆O₄S

Molecular Weight

491.62

Synonyms

1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d3;  1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methyl-piperazine-d3

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies for O Desethyl O Propyl Sildenafil D3

Chemical Synthesis of O-Desethyl O-Propyl Sildenafil (B151) and its Deuterated Analog

The synthetic pathway is logically divided into three main stages: formation of the sildenafil core and its subsequent modification, regioselective deuterium (B1214612) incorporation, and finally, purification of the target compound.

The synthesis begins with the construction of the pyrazolo[4,3-d]pyrimidin-7-one ring system, which forms the core of the sildenafil molecule. This is followed by the key modification steps to introduce the O-propyl group, distinguishing it from sildenafil's O-ethyl group.

A plausible synthetic route, adapted from established sildenafil syntheses, is as follows:

Formation of the Pyrazole (B372694) Ring: The synthesis initiates with the reaction between a diketoester and hydrazine (B178648) to form the pyrazole ring, which is subsequently N-methylated. ic.ac.uk

Formation of the Pyrazolopyrimidinone (B8486647) Core: The pyrazole intermediate undergoes a series of reactions, including nitration, reduction, and acylation, to form the fused pyrazolopyrimidinone structure. ic.ac.uk

Creation of the Phenolic Precursor: Unlike the standard sildenafil synthesis which uses 2-ethoxybenzoic acid derivatives, this pathway requires a 2-hydroxybenzoic acid precursor. This leads to the formation of 5-(2-hydroxy-5-sulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a key intermediate analogous to O-Desethylsildenafil. nih.gov

O-Propylation: The phenolic hydroxyl group of this intermediate is then alkylated to introduce the O-propyl group. This etherification is typically achieved by reacting the phenol (B47542) with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). researchgate.net

Chlorosulfonation: The resulting O-propyl intermediate is treated with a strong chlorinating agent, such as chlorosulfonic acid, often in the presence of thionyl chloride, to install the reactive chlorosulfonyl group onto the phenyl ring, yielding 5-(5-chlorosulfonyl-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. nih.govmdpi.com

Table 1: Key Precursor Compounds and Reagents
Compound/ReagentRole in Synthesis
2-Hydroxybenzoic acid derivativeStarting material to form the phenolic core
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acidKey intermediate for forming the pyrazolopyrimidinone
1-BromopropanePropylating agent for O-alkylation
Chlorosulfonic AcidReagent for installing the sulfonyl chloride group
1-(Methyl-d3)piperazineDeuterated reagent for isotopic labeling

The isotopic labeling is achieved in the final step of the synthesis, ensuring high efficiency and regioselectivity.

The key to this strategy is the use of a pre-labeled building block, 1-(Methyl-d3)piperazine . The chlorosulfonylated intermediate prepared in the previous stage is reacted with 1-(Methyl-d3)piperazine. nih.govmdpi.com This reaction is a nucleophilic substitution where the secondary amine of the piperazine (B1678402) ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. researchgate.net

This method is highly regioselective because the deuterium atoms are already covalently bonded to the methyl group of the piperazine reagent. This prevents any isotopic scrambling and ensures that the three deuterium atoms are located exclusively on the N-methyl group of the final compound.

After the synthesis is complete, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and non-deuterated or partially deuterated analogs. Due to the very similar physical properties of isotopologues, separating them (e.g., d3 from d0) using standard techniques like chromatography is generally not feasible. researchgate.net Therefore, the purity of the final product heavily relies on the isotopic enrichment of the deuterated reagents used.

Standard purification methods are employed to remove chemical impurities:

Flash Column Chromatography: This is the primary method used to separate the target compound from reagents and byproducts with different polarities. A silica (B1680970) gel stationary phase is typically used with a gradient of organic solvents, such as ethyl acetate (B1210297) and hexanes.

Recrystallization: If the final compound is a solid, recrystallization from a suitable solvent system can be used to achieve high chemical purity.

Isotopic Purity Assessment and Isotope Distribution Analysis of O-Desethyl O-Propyl Sildenafil-d3

Determining the isotopic purity and distribution is a critical step in characterizing any deuterated compound. The primary analytical technique for this purpose is high-resolution mass spectrometry (HRMS). rsc.orgresearchgate.net

HRMS provides a highly accurate mass measurement, allowing for the differentiation of molecules that differ only by the number of deuterium atoms. The analysis involves examining the molecular ion cluster of the compound.

Methodology:

A high-resolution mass spectrum of the purified compound is acquired, typically using electrospray ionization (ESI).

The instrument is calibrated to ensure high mass accuracy. researchgate.net

The relative abundances of the ions corresponding to the non-deuterated (d0), partially deuterated (d1, d2), and fully deuterated (d3) species are measured by integrating their respective peak areas.

The isotopic purity (or enrichment) is calculated using the following formula: Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Isotopologues of O-Desethyl O-Propyl Sildenafil
IsotopologueDescriptionMolecular FormulaExact Mass (Monoisotopic)Expected m/z [M+H]⁺
d0Non-deuteratedC₂₃H₃₂N₆O₄S488.2206489.2279
d1Single DeuteriumC₂₃H₃₁DN₆O₄S489.2269490.2342
d2Double DeuteriumC₂₃H₃₀D₂N₆O₄S490.2331491.2404
d3Target CompoundC₂₃H₂₉D₃N₆O₄S491.2394492.2467

Structural Elucidation Methodologies for this compound

The definitive confirmation of the chemical structure and the precise location of the deuterium atoms requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.org

Mass Spectrometry (MS): As discussed for purity assessment, HRMS confirms the molecular weight of the compound, which should correspond to the d3-labeled molecule. Furthermore, tandem MS (MS/MS) can be used to analyze the fragmentation pattern. Fragments containing the N-(methyl-d3)piperazine moiety will exhibit a mass shift of +3 Da compared to the non-deuterated analog, confirming the location of the label. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of deuterated compounds.

¹H NMR (Proton NMR): The most direct evidence for successful labeling is the absence of the singlet signal corresponding to the N-CH₃ protons. In the non-deuterated compound, this signal would be clearly visible. Its disappearance in the ¹H spectrum of the purified product confirms the replacement of protons with deuterium at that position. libretexts.org

¹³C NMR (Carbon NMR): The carbon atom of the deuterated methyl group (-CD₃) will exhibit a distinct signal. Due to the spin (I=1) of deuterium, the ¹³C signal will be split into a multiplet (a triplet with a 1:1:1 intensity ratio) due to C-D coupling. This signal may also be shifted slightly upfield compared to the non-deuterated analog, an effect known as an isotope shift. nih.gov

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a single resonance, confirming that all deuterium atoms are in the same chemical environment, which is consistent with their location on a single methyl group. sigmaaldrich.com

Table 3: Expected Spectroscopic Data for Structural Confirmation
TechniqueExpected Observation for this compoundComparison to Non-Deuterated Analog
HRMS [M+H]⁺ peak at m/z ≈ 492.2467[M+H]⁺ peak at m/z ≈ 489.2279
¹H NMR Absence of the N-CH₃ proton signalPresence of a singlet for N-CH₃ protons
¹³C NMR N-C D₃ signal appears as a tripletN-C H₃ signal appears as a quartet (due to H-coupling) or singlet (decoupled)
²H NMR A single resonance peakNo signal

Advanced Analytical Methodologies for Detection and Quantification of O Desethyl O Propyl Sildenafil D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal methodology for the quantification of sildenafil (B151) and its analogues in complex biological matrices. The high selectivity and sensitivity of this technique make it ideal for analyzing O-Desethyl O-Propyl Sildenafil-d3. The use of a deuterated internal standard like Sildenafil-d8 has been shown to enhance method sensitivity, specificity, and suppress the matrix effect in analyses of the parent compound. uran.ua

Chromatographic Separation Parameters and Column Chemistries

Effective chromatographic separation is crucial to resolve the analyte from matrix interferences prior to mass spectrometric detection. Based on established methods for sildenafil and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred separation mode.

Column Chemistries : C18 columns are widely employed for the separation of sildenafil-related compounds due to their hydrophobic stationary phase, which provides excellent retention and resolution. uran.uaresearchgate.net Columns such as the Kinetex C18 or Zorbax SB C18 are commonly utilized. uran.uaresearchgate.net

Mobile Phase Composition : A binary mobile phase system is typically used, consisting of an aqueous component and an organic solvent. The organic phase is commonly acetonitrile (B52724), while the aqueous phase often contains additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. uran.uanih.gov For instance, a mobile phase of 2 mM aqueous ammonium acetate and acetonitrile (10/90, v/v) has proven effective in isocratic elution modes for sildenafil analysis. uran.ua

Elution Mode : Both isocratic and gradient elution can be employed. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of the analyte while effectively separating it from other components. nih.gov

Table 1: Representative LC-MS/MS Chromatographic Parameters

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 50 x 4.6 mm, 2.6 µm) uran.ua
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate researchgate.netnih.gov
Mobile Phase B Acetonitrile researchgate.netnih.gov
Flow Rate 0.4 - 0.6 mL/min uran.uaresearchgate.net
Elution Mode Isocratic or Gradient uran.uanih.gov
Column Temperature 40 - 45 °C uran.ua

| Injection Volume | 5 - 20 µL researchgate.net |

Mass Spectrometric Detection Modes and Ionization Techniques

Tandem mass spectrometry provides the high degree of specificity required for quantitative bioanalysis.

Ionization Technique : Electrospray Ionization (ESI) is the most common ionization technique for sildenafil and its analogues, typically operated in the positive ion mode ([M+H]+) due to the presence of basic nitrogen atoms in the molecule's structure. uran.uanih.gov

Detection Mode : For quantification, Multiple Reaction Monitoring (MRM) is the gold standard. uran.ua This technique involves the selection of a specific precursor ion (the protonated molecule of this compound) in the first quadrupole, its fragmentation in the collision cell, and the subsequent monitoring of a specific, high-abundance product ion in the third quadrupole. This process drastically reduces chemical noise and enhances the signal-to-noise ratio, leading to high sensitivity and specificity. researchgate.net

Fragmentation Pathways and Characteristic Product Ions of this compound

The fragmentation pattern of a molecule in the mass spectrometer is unique and serves as a fingerprint for its identification and quantification. The fragmentation of sildenafil and its analogues has been extensively studied and follows predictable pathways. nih.govnih.gov The primary fragmentation occurs around the central pyrazolopyrimidine core and the piperazine (B1678402) ring. nih.govcore.ac.uk

For this compound, the protonated molecule ([M+H]+) would serve as the precursor ion. Its fragmentation is expected to follow a pathway similar to sildenafil. Key fragmentation events for sildenafil involve the cleavage of the piperazine moiety and losses from the pyrazolopyrimidine core. nih.govcore.ac.uk A major product ion for sildenafil is observed at m/z 283. uran.uacore.ac.uk This ion corresponds to the core structure after cleavage and loss of the ethoxyphenylsulfonyl group. This core fragment would also be expected in the fragmentation of this compound. Another significant fragmentation involves the piperazine ring. Since the deuterium (B1214612) label is on the N-methyl group of the piperazine ring, fragments containing this moiety will have a mass shift of +3 Da compared to their unlabeled counterparts.

Table 2: Predicted MRM Transitions for this compound

Compound Precursor Ion (m/z) Predicted Product Ions (m/z)
This compound 492.2 283.1
102.1

Note: The precursor ion mass is calculated for the protonated molecule [C23H29D3N6O4S+H]+. Product ions are predicted based on the known fragmentation of sildenafil. uran.uanih.govcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a supplementary or alternative technique. However, due to the low volatility and thermal instability of sildenafil analogues, a derivatization step is typically required before analysis. nih.govresearchgate.net

Derivatization Strategies for Enhanced Volatility

To make this compound amenable to GC analysis, its polar functional groups must be chemically modified to increase volatility and thermal stability. researchgate.net

Silylation : The most common derivatization strategy for compounds with hydroxyl or amine groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to replace the active hydrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to pass through the GC column without degradation. For this compound, the secondary amine in the pyrazolopyrimidine ring would be a primary target for silylation.

GC Separation Conditions and Detector Optimization

Following successful derivatization, the TMS-derivative of this compound can be analyzed by GC-MS.

GC Separation : A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is suitable for separating the derivatized analyte. A temperature-programmed analysis is employed, starting at a lower temperature and ramping up to a higher final temperature to ensure efficient separation and elution.

Detector Optimization : The mass spectrometer is used as the detector. For quantitative analysis, the instrument is operated in Selected Ion Monitoring (SIM) mode. In this mode, the detector is set to monitor only a few specific, characteristic ions of the derivatized analyte, rather than scanning the entire mass range. This increases the dwell time on the ions of interest, significantly improving the sensitivity and selectivity of the analysis. nih.gov

Table 3: Representative GC-MS Analytical Parameters

Parameter Typical Condition
GC Column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial: 150°C, Ramp: 15°C/min to 300°C, Hold: 5 min
Derivatization Reagent BSTFA with 1% TMCS nih.govnih.gov
MS Ionization Mode Electron Ionization (EI)

| MS Detection Mode | Selected Ion Monitoring (SIM) |

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of unknown compounds, providing mass measurements with high accuracy and precision. nih.govthermofisher.com This capability allows for the determination of the elemental composition of a molecule and its fragments.

Orbitrap and Time-of-Flight (TOF) mass analyzers are at the forefront of HRMS technology. nih.gov They can routinely achieve mass accuracies below 5 parts per million (ppm), which is crucial for differentiating between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS would be used to confirm its elemental composition by measuring the mass of its protonated molecule, [M+H]⁺, with high precision.

The theoretical exact mass is calculated based on the most abundant isotopes of each element. The close agreement between the measured mass and the theoretical mass provides definitive confirmation of the compound's identity.

Table 2: Accurate Mass Measurement of this compound

Parameter Value
Chemical Formula C₂₄H₃₁D₃N₆O₄S
Theoretical Monoisotopic Mass [M+H]⁺ 506.2576
Hypothetical Measured Mass (e.g., Orbitrap) 506.2571

This level of accuracy is essential for distinguishing the target compound from other potential isobaric interferences in a complex sample matrix. fao.org

A significant challenge in analytical chemistry is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. nih.gov HRMS, when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for this purpose. researchgate.net By isolating the precursor ion and inducing fragmentation, a unique product ion spectrum is generated. Isomers often produce different fragment ions or the same fragments in different relative abundances, providing a basis for their differentiation. researchgate.netresearchgate.net

For this compound, potential isomers could include positional isomers where the propyl group is attached at a different position on the phenyl ring. By carefully analyzing the MS/MS spectra, unique "fingerprint" fragment ions can be identified to confirm the correct structure. Furthermore, coupling liquid chromatography (LC) with HRMS allows for the chromatographic separation of isomers prior to mass analysis, providing an additional layer of confirmation. nih.gov

Method Validation Parameters for Quantitative Analysis in Research Matrices

For quantitative analysis, it is essential to validate the analytical method to ensure its reliability, accuracy, and precision. This compound is an ideal internal standard for quantifying its non-deuterated counterpart in complex research matrices like plasma or tissue homogenates.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govicistech.org Selectivity refers to the ability to distinguish the analyte from other substances in the sample. researchgate.neticistech.org

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high selectivity. nih.gov The chromatographic step separates the analyte from many other matrix components. The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides a second dimension of selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing the ratio of the analyte signal to the internal standard signal to remain constant, thus ensuring accurate quantification. nih.gov

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. ugd.edu.mk The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A calibration curve is established by preparing a series of standards of known concentrations (calibrators) in the same biological matrix as the unknown samples. A fixed amount of the internal standard (this compound) is added to each calibrator and sample. The samples are then analyzed, and the peak area response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration of the analyte. The resulting curve is fitted with a linear regression model. A correlation coefficient (R²) close to 1.000 indicates excellent linearity. scielo.brresearchgate.netresearchgate.net

Table 3: Example Calibration Curve Data for Quantification of O-Desethyl O-Propyl Sildenafil

Nominal Conc. (ng/mL) Analyte Area IS Area Response Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 5,150 101,000 0.051 1.01 101.0
2.5 12,800 100,500 0.127 2.48 99.2
10.0 50,900 99,800 0.510 10.05 100.5
50.0 258,000 101,200 2.55 50.3 100.6
100.0 505,000 99,900 5.05 99.6 99.6
500.0 2,540,000 100,100 25.37 499.8 99.9

Linear Regression Equation: y = 0.0508x + 0.0002

Correlation Coefficient (R²): 0.9998

This validated linear range ensures that the method can accurately and reliably quantify the analyte in unknown samples. nih.gov

Limits of Detection (LOD) and Limits of Quantification (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in validating an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values would be determined by analyzing samples with progressively lower concentrations of the analyte.

The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3:1. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1. For sildenafil and its metabolites in biological fluids like plasma, reported LODs and LOQs are in the low nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of LC-MS/MS methods. researchgate.netoup.com For instance, a validated HPLC-MS method for sildenafil reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL in biological fluids. researchgate.netoup.com Similarly, another study established a lower limit of quantification at 1.0 ng/mL for both sildenafil and its N-desmethyl metabolite in human plasma. researchgate.net

Illustrative Data for Method Performance:

ParameterTypical Value Range for Sildenafil & Metabolites
Limit of Detection (LOD)0.2 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL

Note: This table presents typical performance data for the analysis of sildenafil and its primary metabolites. These values are illustrative of the expected performance for a validated LC-MS/MS method for this compound.

Precision, Accuracy, and Reproducibility Assessments

The precision of an analytical method describes the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to a known true value. Reproducibility assesses the precision of the method across different laboratories. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several days.

For bioanalytical methods involving sildenafil and its metabolites, regulatory guidelines typically require the precision, expressed as the relative standard deviation (RSD), to be within 15%, and the accuracy, expressed as the percentage of the nominal value, to be within ±15%. rsc.org One study on the simultaneous quantification of sildenafil and N-desmethyl sildenafil reported intra- and inter-day precision within 1.3% to 5.1% and accuracy values ranging from 95.0% to 98.3%. researchgate.netrsc.org Such stringent validation ensures the reliability of the data for pharmacokinetic and other studies.

Illustrative Data for Precision and Accuracy:

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 10%< 10%90-110%
Medium50< 10%< 10%90-110%
High500< 10%< 10%90-110%

Note: This table illustrates typical precision and accuracy data for the analysis of sildenafil and its metabolites. These values represent the expected performance for a validated method for this compound.

Matrix Effects and Internal Standard Normalization Strategies Utilizing this compound

Biological matrices, such as plasma and urine, are complex and can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and reproducibility of the analytical method.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects. waters.com A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Consequently, it co-elutes with the analyte during chromatography and experiences similar matrix effects and extraction recovery. waters.com By calculating the ratio of the analyte's response to the internal standard's response, any variations caused by matrix effects are normalized, leading to more accurate and precise quantification. waters.com

Studies have shown that even with a SIL-IS, slight differences in retention times due to the deuterium isotope effect can lead to differential matrix effects. waters.com Therefore, careful chromatographic optimization to ensure co-elution is crucial. The purity of the SIL-IS is also a critical factor, as any unlabeled impurity can lead to an overestimation of the analyte's concentration. waters.com

Future Directions and Emerging Research Areas

Development of Advanced Microextraction and Sample Preparation Techniques for Complex Matrices

The accurate detection and quantification of sildenafil (B151) analogs in complex biological and environmental matrices present a significant analytical challenge. The development of advanced microextraction and sample preparation techniques is crucial for improving the sensitivity and selectivity of analytical methods. O-Desethyl O-Propyl Sildenafil-d3 is instrumental in the validation of these novel techniques.

Recent research has focused on the miniaturization of extraction procedures to reduce solvent consumption and sample volume, while increasing efficiency. Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being explored for the analysis of sildenafil analogs in matrices like blood plasma, urine, and herbal supplements. The use of this compound as an internal standard in these methods helps to correct for matrix effects and variations in extraction recovery, ensuring the accuracy of the results.

Table 1: Comparison of Microextraction Techniques for Sildenafil Analog Analysis

Technique Principle Advantages Challenges Role of this compound
SPME Adsorption of analytes onto a fused-silica fiber coated with a stationary phase. Solvent-free, simple, portable. Fiber fragility, limited sample capacity. Monitors extraction efficiency and corrects for fiber-to-fiber variations.
DLLME Dispersion of a small volume of extraction solvent in an aqueous sample, forming a cloudy solution. High enrichment factor, fast. Requires a disperser solvent, emulsion formation. Compensates for variations in the volume of the sedimented phase and matrix effects.

| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting-out extraction and dispersive solid-phase extraction. | High throughput, versatile. | Can have matrix interferences. | Corrects for analyte losses during the extraction and cleanup steps. |

Integration with Multi-Omics Approaches in Xenobiotic Metabolism Studies

The study of how the body metabolizes foreign compounds (xenobiotics) like sildenafil and its analogs is entering a new era with the integration of multi-omics approaches. These studies combine genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the metabolic pathways and their regulation. While comprehensive multi-omics studies specifically targeting O-Desethyl O-Propyl Sildenafil are still emerging, the groundwork is being laid by research into sildenafil's metabolism. nih.gov

Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9 in the liver. nih.gov The main metabolic pathway is N-demethylation to form UK-103,320, which is itself active. nih.govnih.gov Other pathways include oxidation and aliphatic dehydroxylation. nih.gov Investigating the metabolism of analogs like O-Desethyl O-Propyl Sildenafil using multi-omics can reveal novel metabolites and genetic variations that influence individual metabolic profiles. In such studies, deuterated standards like this compound are essential for accurately tracing and quantifying the parent compound and its metabolites in complex biological samples. A recent study utilized a multi-omics approach to identify potential drug targets for erectile dysfunction by integrating GWAS and protein quantity trait loci (pQTL) data. nih.gov

Research into Novel Synthetic Pathways for Deuterated Sildenafil Analogs

The synthesis of deuterated compounds is a specialized field of organic chemistry. The development of novel and efficient synthetic routes for deuterated sildenafil analogs like this compound is an active area of research. These methods aim to introduce deuterium (B1214612) atoms at specific positions in the molecule with high isotopic purity.

One common approach for synthesizing sildenafil analogs involves a multi-step process starting from 2-ethoxybenzoic acid. ic.ac.uk The synthesis can be improved by using chlorosulfonic acid and thionyl chloride for the chlorosulfonation step. nih.gov A facile synthesis of sildenafil and its analogs has been described, which could be adapted for deuterated versions. nih.gov The introduction of the d3-label, likely on a methyl group, would require the use of a deuterated reagent, such as deuterated methyl iodide, at the appropriate step in the synthesis. Research in this area focuses on improving yields, reducing the number of synthetic steps, and making the process more cost-effective and environmentally friendly. nih.govresearchgate.net

Expanding Applications in Environmental and Food Forensics

The illicit use of undeclared sildenafil analogs in herbal supplements and so-called "natural" products is a significant public health concern. jfda-online.comnih.gov This has led to an increased demand for robust analytical methods in food forensics to detect these adulterants. turkjps.org this compound serves as a critical internal standard for the accurate quantification of the corresponding non-deuterated analog in these products. The presence of undeclared sildenafil and its analogs in dietary supplements has led to product recalls. commissaries.com

Furthermore, the widespread use of sildenafil and its analogs raises concerns about their potential environmental impact. These compounds can enter the environment through wastewater and may have ecotoxicological effects. The development of analytical methods to monitor their presence in environmental samples, such as river water and sewage effluent, is an emerging area of research. In these applications, the use of a deuterated internal standard is essential for achieving the low detection limits required and for compensating for complex environmental matrices.

High-Throughput Screening Methodologies for Undeclared Analogs

To combat the proliferation of adulterated products, regulatory agencies and quality control laboratories are increasingly relying on high-throughput screening (HTS) methodologies. These methods allow for the rapid analysis of a large number of samples for the presence of undeclared sildenafil analogs. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for HTS. nih.govnih.gov In these methods, a deuterated internal standard like this compound is added to each sample at the beginning of the analytical workflow. This allows for reliable quantification, even in automated and high-speed analytical runs where small variations in injection volume or instrument response can occur. researchgate.net The development of HTS methods capable of detecting a wide range of known and unknown sildenafil analogs is a key research priority. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
This compound -
Sildenafil Viagra, Revatio
O-Desethyl Sildenafil Sildenafil Impurity C
N-desmethylsildenafil UK-103,320
Tadalafil -
Vardenafil -
Homosildenafil -
Hydroxyhomosildenafil -
Acetildenafil -
Avanafil -
Mirodenafil -
Udenafil -
Lodenafil -
2-ethoxybenzoic acid -
Thionyl chloride -
Chlorosulfonic acid -
Methyl iodide -

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying O-Desethyl O-Propyl Sildenafil-d3 in biological matrices, and how should they be validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated analogs. Key steps include:

  • Using deuterated internal standards (e.g., Sildenafil-d3) to correct for matrix effects and ionization variability .
  • Validating the method per ICH guidelines by assessing linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (≥80%) .
  • Cross-verifying results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should experimental designs be structured to evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Variables : Test temperature (e.g., -80°C, 4°C, 25°C), pH (2–9), and light exposure.
  • Protocol :

Prepare triplicate samples in simulated biological fluids (e.g., plasma, liver microsomes).

Analyze degradation kinetics at fixed intervals (0, 7, 30 days) using validated LC-MS/MS .

Apply Arrhenius equations to predict shelf-life under accelerated conditions .

  • Reporting : Include raw data tables showing % recovery vs. time and statistical significance (p <0.05) .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data when using this compound as an internal standard?

  • Methodological Answer :

  • Root Cause Analysis :
  • Check for isotopic interference (e.g., H-D exchange in MS) by comparing fragmentation patterns with non-deuterated analogs .
  • Validate cross-reactivity with metabolites using in vitro incubation studies (e.g., human liver microsomes) .
  • Mitigation :
  • Optimize chromatographic separation to resolve co-eluting peaks.
  • Use high-resolution MS (HRMS) for accurate mass-to-charge (m/z) differentiation .
  • Documentation : Report deviations in calibration curves and apply correction factors in data analysis .

Q. What methodologies are employed to map the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Isotopic Tracing : Administer deuterated compound to rodents and collect plasma/tissue samples at timed intervals.
  • Metabolite Profiling :

Extract metabolites via solid-phase extraction (SPE).

Identify phase I/II metabolites using HRMS and database matching (e.g., PubChem, METLIN) .

Confirm structures with synthetic standards or enzymatic hydrolysis .

  • Data Interpretation : Use kinetic models (e.g., Michaelis-Menten) to quantify metabolic clearance rates .

Q. How can researchers validate the specificity of immunoassays for this compound in cross-species studies?

  • Methodological Answer :

  • Cross-Reactivity Testing :

Screen against structurally related analogs (e.g., Sildenafil, Udenafil) using competitive ELISA.

Calculate % cross-reactivity: [(IC50 of target)/(IC50 of analog)] × 100 .

  • Statistical Validation :
  • Perform receiver operating characteristic (ROC) analysis to distinguish true positives from false signals.
  • Report sensitivity (>95%) and specificity (>90%) thresholds .

Data Contradiction and Synthesis Challenges

Q. How should conflicting data on the inhibitory effects of this compound on phosphodiesterase (PDE) isoforms be resolved?

  • Methodological Answer :

  • Experimental Replication :

Repeat assays under standardized conditions (e.g., 37°C, pH 7.4) using recombinant PDE isoforms.

Compare IC50 values across labs with shared positive controls (e.g., Sildenafil) .

  • Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for variability .
  • Reporting : Disclose assay conditions (e.g., buffer composition, enzyme sources) to identify confounding factors .

Q. What strategies ensure reproducibility in synthesizing this compound for multi-institutional studies?

  • Methodological Answer :

  • Synthesis Protocol :

Use deuterium oxide (D2O) for isotopic labeling during propyl group substitution .

Purify via preparative HPLC and confirm deuteration efficiency (>98%) by NMR .

  • Quality Control :
  • Share batch-specific characterization data (e.g., LC-MS chromatograms, NMR spectra) across collaborators.
  • Standardize storage conditions (e.g., -20°C under argon) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.